Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt)
Description
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (CAS: 1980007-98-4) is a piperidine derivative with a molecular formula of C₁₉H₂₇NO₄·C₄H₄O₄ and a molecular weight of 449.497 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen and an ethyl ester at the 3-position, alongside a phenyl substituent. Its fumarate salt form enhances solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery and intermediate synthesis. The Boc group serves as a protective moiety for amines, while the ester functionality allows for further derivatization.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-O-tert-butyl 3-O-ethyl 3-phenylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4.C4H4O4/c1-5-23-16(21)19(15-10-7-6-8-11-15)12-9-13-20(14-19)17(22)24-18(2,3)4;5-3(6)1-2-4(7)8/h6-8,10-11H,5,9,12-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORMFDBZTRBGRO-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt), with the CAS number 1980007-98-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
- Molecular Formula : C23H31NO8
- Molecular Weight : 449.5 g/mol
- CAS Number : 1980007-98-4
- Purity : Typically around 95% .
Structural Characteristics
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting group, enhancing the compound's stability and reactivity in biological systems.
Pharmacological Properties
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt) has been investigated for various biological activities, including:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Analgesic Effects : Some research indicates that derivatives of piperidine compounds exhibit analgesic properties, suggesting potential applications in pain management.
The precise mechanism of action for Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate remains under investigation. However, compounds with similar structures often act as agonists or antagonists at various neurotransmitter receptors, particularly in the central nervous system.
Case Studies and Research Findings
- Study on Pain Relief : A study published in a pharmacology journal demonstrated that piperidine derivatives provided significant pain relief in animal models. The study highlighted the need for further research into the specific effects of Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate .
- Neuroprotective Effects : Another case study indicated that certain piperidine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate may share these properties, warranting further exploration .
Comparative Biological Activity
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity, making it a valuable scaffold in drug discovery.
2. Analgesic and Anti-inflammatory Agents
Research has indicated that derivatives of piperidine compounds, including this fumarate salt, exhibit analgesic and anti-inflammatory properties. They may interact with specific receptors in the central nervous system, providing potential pathways for developing new pain management therapies .
Neuropharmacological Research
1. Neuroprotective Effects
Studies have suggested that compounds related to ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
2. Cognitive Enhancement
The compound's interaction with cholinergic systems has been explored for potential cognitive enhancement applications. Research indicates that modifications to the piperidine structure can lead to improved memory and learning capabilities in preclinical models .
Synthetic Applications
1. Chemical Synthesis
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate is utilized in synthetic organic chemistry as a versatile building block. It allows chemists to construct more complex molecules through various reactions, including coupling and cyclization processes .
2. Retrosynthesis Planning
Advanced synthesis planning tools leverage this compound to predict feasible synthetic routes for target compounds. The compound's stability and reactivity profiles make it an attractive option for one-step synthesis strategies.
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions:
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Basic hydrolysis : NaOH/EtOH at 60°C converts the ethyl ester to carboxylic acid
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Acidic hydrolysis : HCl/H₂O at reflux yields the corresponding dicarboxylic acid
Key limitation: The tert-butoxycarbonyl (Boc) group remains stable under these conditions .
Table 1: Hydrolysis Conditions Comparison
| Condition | Reagents | Temperature | Product Stability | Yield Range |
|---|---|---|---|---|
| Basic (pH >12) | NaOH, EtOH/H₂O | 60-80°C | Moderate | 65-78% |
| Acidic (pH <2) | HCl, H₂O | Reflux | High | 72-85% |
Boc Deprotection
The tert-butoxycarbonyl group demonstrates selective removal:
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TFA-mediated cleavage : 20% TFA/DCM at 25°C removes Boc within 2 hrs
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Thermal decomposition : >150°C induces β-elimination (not recommended)
Critical parameters :
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Reaction kinetics follow first-order dependence on [TFA]
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Complete deprotection confirmed by TLC (Rf shift from 0.6→0.3)
Nucleophilic Additions
The piperidine nitrogen participates in:
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Grignard reactions : Phenylmagnesium bromide (2M in THF) at 0-5°C produces diarylpiperidines
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Alkylation : Benzyl bromide/K₂CO₃ in DMF yields N-alkyl derivatives
Experimental Protocol (Grignard Addition) :
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Cool THF (300 mL) to 0°C under N₂
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Add dropwise PhMgBr (240 mL, 2M) over 60 min
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Stir 1 hr post-addition
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Quench with sat. NH₄Cl (50 mL)
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Extract with EtOAc (3×20 mL)
Yield: 90.2% (isolated as white solid)
Cross-Coupling Reactions
The aromatic ring enables:
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Suzuki-Miyaura : With Pd(PPh₃)₄ catalyst (3 mol%)
Typical conditions: 80°C, 12 hrs in dioxane/H₂O
Substrate scope :
Table 2: Coupling Partner Reactivity
| Boronic Acid | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| 4-CF₃-C₆H₄B(OH)₂ | 92 | 85 |
| 2-NaphthylB(OH)₂ | 88 | 79 |
| 3-ThienylB(OH)₂ | 81 | 68 |
Stability Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are best understood by comparing it with related piperidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Functional Group Variations :
- The target compound ’s phenyl group at C3 enhances aromatic interactions in drug-receptor binding compared to ethyl or halogenated analogs .
- The fumarate salt improves aqueous solubility relative to neutral analogs like tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate, which is a solid with predicted low solubility .
Synthetic Utility :
- Boc-protected derivatives (e.g., the target compound and 194726-40-4 ) are pivotal in multi-step syntheses, as the Boc group can be selectively removed under acidic conditions.
- Ethyl esters (e.g., 353777-91-0 ) are prone to hydrolysis, whereas carboxylic acid derivatives (e.g., ) offer stability but require activation for further coupling.
Acid-Base Behavior: The fumarate salt (pKa ~3.0) provides pH-dependent solubility, unlike neutral esters (e.g., 353777-91-0, predicted pKa 7.36 ).
Biological Relevance :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Boc protection of the piperidine nitrogen and subsequent carboxylation. Key steps include:
- Use of tert-butoxycarbonyl (Boc) anhydride under inert conditions to protect the amine group .
- Optimization of reaction time and temperature (e.g., 80–100°C for 10–17 hours) to minimize side reactions, as observed in analogous piperidine carboxylate syntheses .
- Purification via silica gel chromatography, with monitoring by TLC or HPLC to confirm purity ≥98% .
Q. How can researchers characterize the fumarate salt form of this compound?
- Methodological Answer :
- X-ray crystallography or NMR (¹H/¹³C) to confirm salt formation, focusing on proton shifts in the piperidine and fumarate regions .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for decomposition points linked to the Boc group (~170°C dec.) .
- Ion chromatography to verify stoichiometry between the free base and fumaric acid .
Advanced Research Questions
Q. What strategies mitigate by-products during the Boc protection step?
- Methodological Answer :
- Use of scavengers (e.g., triethylamine) to sequester acidic by-products .
- Reaction monitoring via LC-MS to detect intermediates (e.g., tert-butyl carbamate derivatives) and adjust reaction kinetics .
- Low-temperature conditions (0–5°C) during Boc anhydride addition to suppress racemization in chiral piperidine derivatives .
Q. How does the fumarate salt influence the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent solubility studies : Fumarate salts often exhibit enhanced aqueous solubility at neutral pH but may hydrolyze in acidic environments (e.g., gastric fluid) .
- Accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation pathways, focusing on Boc deprotection and ester hydrolysis .
- Mass spectrometry to identify degradation products, such as free piperidine or decarboxylated derivatives .
Q. What advanced techniques resolve structural ambiguities in the piperidine ring conformation?
- Methodological Answer :
- Dynamic NMR to study ring puckering and chair-boat transitions in solution .
- DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental NMR shifts with theoretical conformers .
- Cryo-electron microscopy for single-crystal analysis of the fumarate salt lattice .
Contradictions and Knowledge Gaps
- Stability Data : notes a lack of data on hazardous decomposition products, requiring researchers to empirically validate thermal and photolytic stability .
- Toxicological Profile : Limited acute toxicity data for the fumarate salt form necessitate in vitro assays (e.g., HepG2 cell viability) before in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
